molecular formula C11H16N2O2S B1602457 (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine CAS No. 953727-42-9

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Cat. No. B1602457
CAS RN: 953727-42-9
M. Wt: 240.32 g/mol
InChI Key: BRPVZCGNCUBNIV-UHFFFAOYSA-N
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Description

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine, commonly known as PPSMA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PPSMA is a primary amine derivative of sulfonylphenyl, which has been found to exhibit various pharmacological properties.

Scientific Research Applications

Catalysis and Organic Synthesis

  • The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles involved derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine. These compounds underwent C–H bond activation to afford pincer palladacycles, characterized in solid state and evaluated for their catalytic applications, showing good activity and selectivity (Roffe et al., 2016).

Pharmacological Research

  • Novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation with substituted aryl aldehydes/ketones exhibited anticonvulsant activity. This suggests potential therapeutic applications in epilepsy treatment (Pandey & Srivastava, 2011).

Photocytotoxic Applications

  • Iron(III) complexes, incorporating derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized for cellular imaging and photocytotoxicity under red light. These complexes showed significant photocytotoxicity in various cell lines, indicating their potential in cancer treatment (Basu et al., 2014).

Drug Development

  • The discovery of TAK-438, a novel pyrrole derivative including the (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine structure, as a potent potassium-competitive acid blocker (P-CAB) showcased its application in treating acid-related diseases with higher efficacy and longer duration than traditional proton pump inhibitors (PPIs) (Arikawa et al., 2012).

Material Science

  • The development of soluble polyimides based on a novel pyridine-containing diamine showcases the material science application of derivatives of this compound. These polyimides displayed good solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Yan et al., 2011).

Anticancer Activity

  • Palladium(II) and Platinum(II) complexes based on Pyrrole Schiff Bases, derived from the this compound structure, demonstrated significant anticancer activity. These complexes reduced cell viability in various cancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).

properties

IUPAC Name

(3-pyrrolidin-1-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-10-4-3-5-11(8-10)16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPVZCGNCUBNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588503
Record name 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

953727-42-9
Record name 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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